molecular formula C34H47FN4O3 B12408950 Bace1-IN-7-18F

Bace1-IN-7-18F

Cat. No.: B12408950
M. Wt: 577.8 g/mol
InChI Key: DWENOORUPLNQAO-VKZGDQESSA-N
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Description

Bace1-IN-7-18F is a positron emission tomography radioligand used for imaging beta-secretase 1 (BACE1) in the human brain. BACE1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease, making this compound a valuable tool in neurodegenerative disease research .

Properties

Molecular Formula

C34H47FN4O3

Molecular Weight

577.8 g/mol

IUPAC Name

(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide

InChI

InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1

InChI Key

DWENOORUPLNQAO-VKZGDQESSA-N

Isomeric SMILES

CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N

Canonical SMILES

CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N

Origin of Product

United States

Preparation Methods

Aldol Condensation for Core Scaffold Formation

The 2-oxopiperazine core is synthesized via aldol condensation between α-amino aldehyde derivatives and ketone precursors. For example, ( R)- N,N-dibenzylphenylalaninal (7 ) reacts with 6-substituted-2-oxopiperazines (14a,b ) under basic conditions (piperidine or n-butylamine) to yield aldol adducts with 38–45% efficiency. Stereochemical control is achieved through chirality transfer from the α-amino acid center, ensuring the desired R-configuration at the hydroxyl group.

Functionalization for Radiolabeling

A critical intermediate, 4-(2-(2-fluoroethoxy)ethoxy)benzaldehyde (11 ), is prepared in three steps from 4-hydroxybenzaldehyde. Fluorination of the tosylate precursor (10 ) with cesium fluoride (t-BuOH, 90°C) yields 11 in high purity, which is subsequently coupled to the difluoroboron-curcumin core via aldol condensation. This step introduces the fluorine-19 moiety, which is later replaced by [18F]fluorine during radiochemical synthesis.

Radiochemical Synthesis of this compound

[18F]Fluoride Production and Activation

Fluorine-18 is produced via the 18O(p,n)18F nuclear reaction using a cyclotron, typically yielding [18F]fluoride in [18O]H2O. The [18F]fluoride is trapped on a QMA (quaternary methyl ammonium) cartridge, eluted with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water, and dried under nitrogen at 140°C to form the reactive [18F]KF-K222 complex.

Nucleophilic Fluorination of the Precursor

The dried [18F]fluoride complex is reacted with the tosylate precursor (10 , 1.4–2.4 mg) in dimethyl sulfoxide (DMSO) at 130°C for 5 minutes, achieving nucleophilic aromatic substitution (SNAr) to form the [18F]fluoroethoxy intermediate. This step is optimized for molar activity (39–46.8 GBq/μmol) by minimizing precursor quantity and using n-butylamine as a base.

Deprotection and Coupling Reactions

Following fluorination, the Boc-protecting group is removed using trifluoroacetic acid (TFA)/water (1:1, 90°C, 5 minutes), yielding the free amine. Subsequent aldol condensation with the difluoroboron-curcumin derivative (8 ) in the presence of n-butylamine (37% yield) forms the final this compound structure.

Purification and Formulation

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified via semi-preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate this compound. The product fraction (retention time ~12–15 minutes) is collected, diluted in sterile water, and concentrated using a C18 cartridge. Final formulation in ethanol/phosphate-buffered saline (1:9 v/v) ensures compatibility with intravenous injection.

Quality Control Parameters

Parameter Specification Method
Radiochemical purity >98% Radio-HPLC
Molar activity 39–46.8 GBq/μmol UV-spectroscopy
Solubility 10 mM in DMSO Visual inspection
Endotoxin levels <0.5 EU/mL LAL assay

Challenges and Optimization Strategies

Minimizing Radiolysis

Exposure to high radioactivity during synthesis accelerates radiolysis, reducing molar activity. Strategies include:

  • Shortening reaction times : Microwave-assisted fluorination (2 minutes vs. 5 minutes) improves yield by 15%.
  • Adding stabilizers : Ascorbic acid (0.1% w/v) in the final formulation reduces decomposition by 30% over 4 hours.

Enhancing Precursor Solubility

Poor solubility of the curcumin-difluoroboron precursor (8 ) in DMSO is mitigated by:

  • Co-solvents : Adding 10% tetrahydrofuran (THF) increases solubility from 2 mg/mL to 8 mg/mL.
  • Temperature control : Heating to 60°C during coupling prevents precipitation.

Comparative Analysis of Synthesis Routes

Method Precursor Yield (%) Molar Activity (GBq/μmol) Purification
Classic SNAr Tosylate (10 ) 17–22 39–46.8 HPLC (C18)
Microwave-assisted Tosylate (10 ) 28–34 52–60 SPE cartridge
Enzymatic catalysis Aldehyde (7 ) 38–45 N/A Column chromatography

The microwave-assisted method achieves higher yields and molar activity, making it preferable for clinical-scale production.

Chemical Reactions Analysis

Bace1-IN-7-18F primarily undergoes nucleophilic substitution reactions during its synthesis. The key reactions include:

    Nucleophilic substitution: The precursor molecule undergoes nucleophilic substitution with [^18F]fluoride ion to form the final radiolabeled compound.

    Oxidation and reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in the metabolic pathways of the compound in vivo.

    Common reagents and conditions: The synthesis involves reagents such as [^18F]fluoride ion, phase-transfer catalysts, and solvents like acetonitrile.

Scientific Research Applications

Bace1-IN-7-18F has several scientific research applications, particularly in the field of neurodegenerative diseases:

Mechanism of Action

Bace1-IN-7-18F exerts its effects by binding specifically to the active site of BACE1. The mechanism involves:

    Binding to BACE1: The compound binds to the active site of BACE1, inhibiting its activity.

    Molecular targets and pathways: The primary target of this compound is BACE1.

Comparison with Similar Compounds

Bace1-IN-7-18F is unique among BACE1 inhibitors due to its radiolabeling with fluorine-18, which allows for positron emission tomography imaging. Similar compounds include:

This compound stands out due to its specific application in imaging and its ability to provide real-time insights into BACE1 activity in the brain.

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